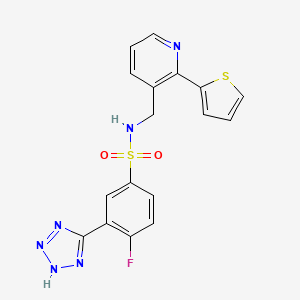
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the tetrazole ring: This can be achieved through cycloaddition reactions involving azides and nitriles.
Introduction of the fluorine atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The thiophene and pyridine rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the sulfonamide group to an amine.
Coupling reactions: The compound can participate in further coupling reactions to form more complex molecules.
Scientific Research Applications
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Industrial Chemistry: The compound’s reactivity and stability make it useful in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-fluoro-3-(1H-tetrazol-5-yl)phenylboronic acid: This compound shares the tetrazole and fluorine moieties but differs in the presence of a boronic acid group instead of the sulfonamide group.
2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Similar in having a tetrazole and fluorine, but with a carboxylic acid group instead of the sulfonamide.
Properties
Molecular Formula |
C17H13FN6O2S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-fluoro-3-(2H-tetrazol-5-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H13FN6O2S2/c18-14-6-5-12(9-13(14)17-21-23-24-22-17)28(25,26)20-10-11-3-1-7-19-16(11)15-4-2-8-27-15/h1-9,20H,10H2,(H,21,22,23,24) |
InChI Key |
XQNXZYNWPRQZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















